1-Myristin-2-Olein-3-Butyrin

Description

Properties

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAZCZKBJZSMH-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Myristin-2-Olein-3-Butyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristin-2-Olein-3-Butyrin, also known by its systematic name 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a mixed-acid triglyceride. Triglycerides are esters derived from glycerol (B35011) and three fatty acids. In this specific molecule, the glycerol backbone is esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. Its molecular formula is C39H72O6 and its CAS number is 1122578-93-1.[1][2] This compound has been identified as a component of human breast milk, highlighting its potential biological significance.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical considerations for this compound. Given the limited availability of specific experimental data for this particular triglyceride, this guide also incorporates general principles and methodologies applicable to the study of mixed-acid triglycerides.

Chemical Structure and Properties

The structure of this compound is defined by the specific arrangement of its constituent fatty acids on the glycerol backbone. Myristic acid (14:0) is a saturated fatty acid with 14 carbon atoms. Oleic acid (18:1) is a monounsaturated fatty acid with 18 carbon atoms and one double bond. Butyric acid (4:0) is a short-chain saturated fatty acid with 4 carbon atoms. The "rac" in the systematic name indicates a racemic mixture of the two possible enantiomers.

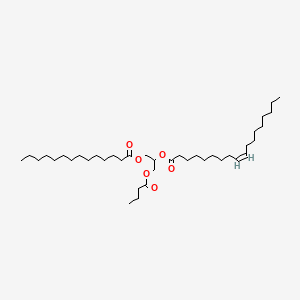

A logical representation of its structure is provided below:

Caption: General structure of this compound.

Physicochemical Data

For context, a table of physicochemical properties for the constituent fatty acids and a related triglyceride, trimyristin, is provided below.

| Property | Myristic Acid | Oleic Acid | Butyric Acid | Trimyristin |

| Molecular Formula | C14H28O2 | C18H34O2 | C4H8O2 | C45H86O6 |

| Molecular Weight | 228.37 g/mol | 282.47 g/mol | 88.11 g/mol | 723.16 g/mol |

| Melting Point | 54.4 °C | 13-14 °C | -8 °C | 56-57 °C |

| Boiling Point | 326.2 °C | 360 °C | 163.5 °C | Decomposes |

| Density | 0.8622 g/cm³ (at 60 °C) | 0.895 g/cm³ | 0.96 g/cm³ | 0.862 g/cm³ (at 60 °C) |

| Solubility in Water | Insoluble | Insoluble | Miscible | Insoluble |

| CAS Number | 544-63-8 | 112-80-1 | 107-92-6 | 555-45-3 |

Note: The properties of this compound will be a complex function of its constituent fatty acids and their positions, and cannot be directly extrapolated from this table.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not published. However, general methodologies for the synthesis and analysis of mixed-acid triglycerides are well-established.

Synthesis of Asymmetric Mixed-Acid Triglycerides

The synthesis of a specific mixed-acid triglyceride like this compound typically involves a multi-step process to control the esterification at each position of the glycerol backbone. A general workflow is outlined below:

Caption: Generalized synthetic route for this compound.

Methodology:

-

Protection of Glycerol: Start with a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to selectively expose the primary hydroxyl group for the first acylation.

-

First Acylation (sn-1): React the protected glycerol with myristoyl chloride in the presence of a base (e.g., pyridine) to form the sn-1 ester.

-

Deprotection: Remove the protecting group (e.g., by acid hydrolysis) to expose the sn-2 and sn-3 hydroxyl groups.

-

Second Acylation (sn-2): Perform a selective acylation at the sn-2 position using oleoyl chloride. This step can be challenging and may require specific catalysts or enzymatic methods to achieve high regioselectivity.

-

Third Acylation (sn-3): Acylate the remaining hydroxyl group at the sn-3 position with butyryl chloride.

-

Purification: The final product is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel.

Analysis of Mixed-Acid Triglycerides

The analysis of mixed-acid triglycerides, particularly in complex mixtures like human milk, requires advanced analytical techniques. A common workflow for the identification and quantification of triglycerides is presented below.

Caption: Typical workflow for analyzing triglycerides in biological samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological matrix using a suitable solvent system, such as the Folch method (chloroform/methanol).

-

Chromatographic Separation: The complex lipid extract is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often with a reversed-phase column to separate triglycerides based on their acyl chain length and degree of unsaturation.

-

Mass Spectrometric Detection: The separated lipids are detected and identified using mass spectrometry (MS), typically with electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is used to fragment the triglyceride ions to determine the constituent fatty acids and their positions on the glycerol backbone.

-

Data Analysis: The acquired MS and MS/MS data are processed using specialized software to identify and quantify individual triglyceride species by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases.

Signaling Pathways and Biological Role

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving this compound. As a component of human milk, it is primarily considered a source of energy and essential fatty acids for the developing infant. The constituent fatty acids, once hydrolyzed from the glycerol backbone by lipases in the digestive system, can be absorbed and utilized for various metabolic processes. Myristic acid, oleic acid, and butyric acid each have distinct biological roles, and their delivery via a triglyceride in milk fat globules is a critical aspect of infant nutrition.

Conclusion

This compound is a structurally defined mixed-acid triglyceride found in human milk. While specific physicochemical and biological data for this individual molecule are scarce, established methods for the synthesis and analysis of asymmetric triglycerides provide a framework for its study. Further research is needed to elucidate its specific biological functions and potential roles beyond being a nutritional source. The methodologies and data presented in this guide offer a foundation for researchers and professionals in the fields of lipidomics, nutrition, and drug development to further investigate this and other complex lipids.

References

Technical Guide: Physicochemical Properties of 1-Myristin-2-Olein-3-Butyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristin-2-Olein-3-Butyrin, also known as 1-myristoyl-2-oleoyl-3-butyryl-rac-glycerol, is a mixed triacylglycerol (TAG) containing myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid) esterified to a glycerol (B35011) backbone. This specific arrangement of fatty acids gives it unique physical and chemical properties. Notably, this triglyceride has been identified as a component of human breast milk, suggesting its potential role in infant nutrition and development.[1][2] This guide provides a summary of its known physical properties, a detailed experimental protocol for its characterization, and a visual representation of the analytical workflow.

Core Physical Properties

| Property | Value / Description | Source |

| Chemical Name | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | - |

| Synonyms | This compound, TG(14:0/18:1/4:0) | [2][7] |

| CAS Number | 1122578-93-1 | [2][7] |

| Molecular Formula | C₃₉H₇₂O₆ | [2] |

| Molecular Weight | 637.0 g/mol | [2] |

| Physical State | Liquid at room temperature. | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Generally insoluble in water and soluble in nonpolar organic solvents.[2][4] | - |

| Purity | Commercially available at >98% purity. | [2] |

| Melting Point | Not specifically reported. As a mixed triglyceride containing both long-chain saturated and unsaturated fatty acids, as well as a short-chain fatty acid, it is expected to have a low melting point.[4] | - |

| Boiling Point | Not specifically reported. Expected to be high due to its high molecular weight, and decomposition may occur at atmospheric pressure. | - |

| Density | Not specifically reported. The density of triglycerides generally ranges from 0.9 to 0.95 g/cm³.[5] | - |

| Refractive Index | Not specifically reported. | - |

Experimental Protocols

The characterization and quantification of specific triglycerides like this compound, especially from a complex matrix such as human milk, typically involves sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and commonly employed method.

Protocol: Identification and Quantification of this compound in a Biological Matrix via HPLC-MS/MS

This protocol is a representative example based on established methodologies for triglyceride analysis.[8][9][10][11]

1. Sample Preparation and Lipid Extraction:

-

Objective: To extract total lipids from the biological matrix (e.g., human milk) while minimizing degradation.

-

Procedure:

-

A known volume or weight of the sample is homogenized.

-

Lipid extraction is performed using a modified Bligh-Dyer or Folch method, which employs a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

The organic phase, containing the lipids, is collected, and the solvent is evaporated under a stream of nitrogen to prevent oxidation.

-

The dried lipid extract is reconstituted in a suitable solvent for HPLC analysis, such as isopropanol/acetonitrile/water.

-

2. HPLC Separation:

-

Objective: To separate the different lipid classes and individual triglyceride species based on their polarity.

-

Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, starting with a more polar solvent mixture (e.g., acetonitrile/water with additives like ammonium (B1175870) formate) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol). This allows for the separation of a wide range of lipid species.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[9]

-

Column Temperature: The column is maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

3. Mass Spectrometry Detection and Identification:

-

Objective: To detect, identify, and quantify the separated triglyceride molecules.

-

Instrumentation: A tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, is coupled to the HPLC system.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of triglycerides.

-

Identification:

-

Full Scan MS: The instrument scans a wide mass-to-charge (m/z) range to detect all ionized molecules eluting from the HPLC column. The precursor ion corresponding to the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound (C₃₉H₇₂O₆, MW=637.0) is identified.

-

Tandem MS (MS/MS): The precursor ion is isolated and fragmented. The resulting fragment ions are characteristic of the fatty acid composition. For this compound, characteristic neutral losses of myristic, oleic, and butyric acids would be observed, confirming its identity.

-

-

Quantification: Quantification can be achieved by comparing the peak area of the target molecule to that of an internal standard (a non-naturally occurring triglyceride with a known concentration).

Mandatory Visualizations

Experimental Workflow for Triglyceride Analysis

Caption: Workflow for the analysis of this compound.

References

- 1. A novel method for the synthesis of symmetrical triacylglycerols by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. brainkart.com [brainkart.com]

- 4. fiveable.me [fiveable.me]

- 5. Triglyceride - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Research Portal [bia.unibz.it]

- 9. d-nb.info [d-nb.info]

- 10. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry [frontiersin.org]

Synthesis of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis pathway for the structured triacylglycerol (TAG), 1-Myristin-2-Olein-3-Butyrin. Structured lipids, with specific fatty acids at defined positions on the glycerol (B35011) backbone, are of significant interest in the pharmaceutical and nutraceutical industries for their targeted physiological effects. The synthesis of asymmetrically substituted TAGs such as this compound requires a regioselective approach, for which enzymatic catalysis is particularly well-suited. This document outlines a plausible multi-step enzymatic pathway, detailing the necessary experimental protocols, and presenting relevant quantitative data from analogous syntheses to guide researchers and drug development professionals.

Introduction

Triacylglycerols are the primary components of fats and oils, consisting of a glycerol backbone esterified with three fatty acids. Structured triacylglycerols (sTAGs) are modified lipids where the fatty acid composition and/or their positional distribution on the glycerol backbone are intentionally altered. This allows for the creation of lipids with specific physical, chemical, and nutritional properties. This compound is a mixed-acid sTAG containing a medium-chain saturated fatty acid (myristic acid, C14:0) at the sn-1 position, a long-chain monounsaturated fatty acid (oleic acid, C18:1) at the sn-2 position, and a short-chain fatty acid (butyric acid, C4:0) at the sn-3 position.

The synthesis of such a specific molecule is not a trivial one-step process. Chemical synthesis methods often lack the required specificity, leading to a random distribution of fatty acids. In contrast, enzymatic synthesis using lipases offers high regioselectivity, allowing for the targeted placement of fatty acids onto the glycerol backbone under mild reaction conditions.[1] This guide focuses on a two-step enzymatic approach, a common strategy for producing structured lipids.[2]

Proposed Synthesis Pathway

The most viable enzymatic route for synthesizing this compound involves the initial production of a 2-monoacylglycerol (2-MAG) intermediate, followed by sequential, regioselective esterification at the sn-1 and sn-3 positions. This strategy leverages the high specificity of certain lipases.

The proposed pathway is as follows:

-

Step 1: Synthesis of 2-Oleoylglycerol (sn-2-Monoolein). This intermediate is produced via the alcoholysis of triolein (B1671897) using a 1,3-regiospecific lipase (B570770). This enzyme selectively cleaves the ester bonds at the sn-1 and sn-3 positions, leaving the oleic acid at the sn-2 position intact.

-

Step 2: Purification of 2-Oleoylglycerol. The resulting 2-MAG must be purified from the reaction mixture, which also contains unreacted triolein, diacylglycerols (DAGs), free fatty acids, and fatty acid ethyl esters.

-

Step 3: Regioselective Esterification with Myristic Acid. The purified 2-Oleoylglycerol is then esterified with myristic acid (or a myristic acid derivative) at the sn-1 position using a suitable lipase.

-

Step 4: Regioselective Esterification with Butyric Acid. The final step involves the esterification of the remaining free hydroxyl group at the sn-3 position with butyric acid (or a butyric acid derivative).

Caption: Proposed enzymatic synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for similar enzymatic reactions. Optimization of specific parameters such as temperature, reaction time, and enzyme loading may be necessary.

Step 1: Synthesis of 2-Oleoylglycerol (2-OG)

This protocol is adapted from methods for producing 2-MAGs via lipase-catalyzed alcoholysis.[2]

-

Materials:

-

Triolein (substrate)

-

Ethanol (acyl acceptor)

-

Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Organic solvent (e.g., n-hexane)

-

-

Procedure:

-

Dissolve triolein in n-hexane in a temperature-controlled reaction vessel.

-

Add ethanol to the mixture. A typical molar ratio of oil to ethanol is 1:5 to 1:10.[3]

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-15% by weight of the substrates.

-

Incubate the reaction at a controlled temperature (e.g., 30-50°C) with constant stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography with Flame Ionization Detection (TLC-FID) or High-Performance Liquid Chromatography (HPLC).[2]

-

Once the desired conversion is reached (typically after 1-5 hours), stop the reaction by filtering out the immobilized enzyme.[3]

-

Evaporate the solvent and excess ethanol under vacuum.

-

Step 2: Purification of 2-Oleoylglycerol

Purification of the 2-MAG intermediate is crucial for the specificity of the subsequent esterification steps.

-

Method: Crystallization

-

Dissolve the crude product from Step 1 in a minimal amount of a nonpolar solvent like n-hexane.

-

Cool the solution to a low temperature (e.g., -20°C to -35°C) to induce crystallization of the 2-OG.[4]

-

Collect the crystals by vacuum filtration and wash with cold solvent.

-

Dry the purified 2-Oleoylglycerol crystals under vacuum.

-

Assess the purity of the 2-OG using Gas Chromatography (GC) or HPLC. Purity of over 95% is desirable.

-

Steps 3 & 4: Sequential Esterification

This two-part protocol involves the stepwise addition of myristic and butyric acids. The choice of enzyme and reaction conditions is critical to control the acylation position.

-

Materials:

-

Purified 2-Oleoylglycerol

-

Myristic acid (or vinyl myristate as an acyl donor)

-

Butyric acid (or vinyl butyrate (B1204436) as an acyl donor)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica for its broad substrate specificity, or another selective lipase)

-

Solvent-free system or organic solvent (e.g., n-hexane)

-

Molecular sieves or vacuum to remove water produced during esterification.

-

-

Procedure for Step 3 (Myristoylation):

-

Combine purified 2-Oleoylglycerol and myristic acid in a 1:1 molar ratio in the reaction vessel. Using an activated acyl donor like vinyl myristate can improve reaction rates.[5]

-

Add the immobilized lipase (e.g., 5-10% by weight).

-

Conduct the reaction in a solvent-free system under vacuum or in an organic solvent with molecular sieves to remove the water byproduct and drive the reaction forward.

-

Maintain the reaction at a suitable temperature (e.g., 50-60°C) with stirring.

-

Monitor the formation of 1-myristoyl-2-oleoylglycerol. The reaction should be stopped before significant acylation at the sn-3 position or acyl migration occurs.

-

Filter to remove the enzyme. The product may be purified at this stage or used directly in the next step.

-

-

Procedure for Step 4 (Butyrylation):

-

To the 1-myristoyl-2-oleoylglycerol, add butyric acid (or vinyl butyrate) in a slight molar excess.

-

Add fresh immobilized lipase.

-

Continue the reaction under the same conditions (e.g., 50-60°C, under vacuum) until the formation of the final product, this compound, is maximized.

-

Stop the reaction by removing the enzyme.

-

The final product must be purified from any remaining reactants and byproducts using techniques such as column chromatography or molecular distillation.

-

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize quantitative data from studies on analogous enzymatic reactions for the synthesis of structured lipids. These values provide a benchmark for expected yields and optimal reaction conditions.

Table 1: Conditions and Yields for 2-Monoacylglycerol (2-MAG) Synthesis via Alcoholysis

| Lipase Source | Substrate Oil | Temp (°C) | Time (h) | 2-MAG Yield (mol%) | Reference |

| Rhizomucor miehei | Triolein | 40 | 4 | ~72% | [2] |

| Novozym 435 | Arachidonic Acid Rich Oil | 25 | 1 | 23.3% | [3] |

| Rhizopus delemar | Peanut Oil | 40 | 24 | 60.2% | [2] |

Table 2: Conditions and Yields for Lipase-Catalyzed Esterification of Diacylglycerols

| Lipase Source | Substrates | Temp (°C) | Time (h) | Solvent | TAG Yield (mol%) | Reference |

| Burkholderia cepacia | 1,3-dicaprylin + Oleic Acid Vinyl Ester | 60 | 24 | n-Hexane | 87% | [5] |

| Burkholderia cepacia | 1,3-dilaurin + Oleic Acid Vinyl Ester | 60 | 48 | n-Hexane | 78% | [5] |

| Novozym 435 | Glycerol + Lauric Acid | 50 | 3 | Solvent-free | >80% (DAG) | [6][7] |

| Lipozyme RM IM | Glycerol + Lauric Acid | 50 | 3 | Solvent-free | >80% (DAG) | [6][7] |

Conclusion

The synthesis of the structured triacylglycerol this compound is technically challenging but feasible through a multi-step enzymatic pathway. The proposed method, which involves the preparation and purification of a 2-oleoylglycerol intermediate followed by sequential lipase-catalyzed esterification, offers a high degree of regioselectivity. The success of this synthesis is highly dependent on the careful selection of lipases with the appropriate specificity for each step, as well as the optimization of reaction conditions to maximize yields and minimize side reactions such as acyl migration. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this and other complex structured lipids. Further research and development may focus on process optimization, enzyme immobilization for reusability, and downstream purification strategies to achieve high-purity products for clinical and nutritional applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-Myristin-2-Olein-3-Butyrin

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Structured Triglyceride 1-Myristin-2-Olein-3-Butyrin

This technical guide provides a detailed overview of the structured triglyceride this compound, also known by its systematic name 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. This document synthesizes the available scientific information regarding its discovery, physicochemical properties, synthesis, analytical characterization, and potential biological significance.

Introduction and Discovery

This compound is a complex, mixed-acid triglyceride. It is classified as a "structured lipid," which are triglycerides that have been modified to alter the fatty acid composition and their specific locations on the glycerol (B35011) backbone.[1] This particular molecule is characterized by the presence of three distinct fatty acids: myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position, oleic acid (a monounsaturated 18-carbon fatty acid) at the sn-2 position, and butyric acid (a short-chain 4-carbon fatty acid) at the sn-3 position.

The "discovery" of this compound is not attributed to a singular event or publication but rather its identification as one of the many complex triglycerides present in human breast milk.[1][2] Its presence in this vital biological fluid suggests a potential role in infant nutrition and development. The specific arrangement of a medium-chain saturated fatty acid, a long-chain unsaturated fatty acid, and a short-chain fatty acid on the glycerol backbone is noteworthy and implies specific metabolic pathways and physiological effects.

Physicochemical and Quantitative Data

Quantitative data for this compound is primarily available from chemical suppliers and databases. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Systematic Name | 9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester | [1] |

| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, MOB, TG(14:0/18:1/4:0) | [1][3] |

| CAS Number | 1122578-93-1 | [1][3] |

| Molecular Formula | C₃₉H₇₂O₆ | [1] |

| Molecular Weight | 637.0 g/mol | [1] |

| Purity | ≥98% (as commercially available) | [1] |

| Formulation | Liquid | [1] |

| Solubility | Chloroform (slightly soluble), Methanol (slightly soluble) | [1] |

Synthesis of this compound

The synthesis of specifically structured triglycerides like this compound is a multi-step process that can be achieved through chemoenzymatic methods. Lipases are commonly employed due to their regioselectivity, which is crucial for placing specific fatty acids at desired positions on the glycerol backbone.[4][5]

General Principles of Synthesis

The synthesis of a structured triglyceride such as this compound typically involves a two-step enzymatic process.[6][7] The first step often involves the creation of a 2-monoacylglycerol, followed by the esterification of the sn-1 and sn-3 positions. For this specific molecule, a plausible route would be the lipase-catalyzed alcoholysis of a triglyceride rich in oleic acid (like triolein) to produce 2-oleoylglycerol. This intermediate would then be esterified with myristic acid and butyric acid or their derivatives.

Representative Experimental Protocol for Enzymatic Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound based on established methods for structured triglyceride synthesis.

Step 1: Synthesis of 2-Oleoylglycerol

-

Reaction Setup: Triolein is subjected to alcoholysis with ethanol (B145695) in a solvent-free system using a sn-1,3 specific lipase (B570770) (e.g., immobilized Rhizomucor miehei lipase).

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with constant agitation.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the formation of 2-oleoylglycerol and the disappearance of triolein.

-

Purification: Upon completion, the enzyme is filtered off. The 2-oleoylglycerol is then purified from the reaction mixture, typically by crystallization at low temperatures or by column chromatography.

Step 2: Esterification of 2-Oleoylglycerol with Myristic and Butyric Anhydrides

-

Reaction Setup: The purified 2-oleoylglycerol is dissolved in an appropriate solvent (e.g., hexane) with myristic anhydride (B1165640) and butyric anhydride. A non-specific lipase or a chemical catalyst can be used. For specific placement, a stepwise enzymatic esterification might be necessary.

-

Reaction Conditions: The reaction is carried out at a controlled temperature with continuous removal of by-products to drive the reaction to completion.

-

Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica (B1680970) gel. The fractions are analyzed by TLC and GC-MS to confirm the identity and purity of the product.

Visualization of the Synthetic Workflow

Analytical Characterization

The characterization of this compound, particularly from a complex matrix like human milk, requires advanced analytical techniques to confirm its structure and quantify its presence.

Key Analytical Techniques

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating and identifying individual triglyceride species. Reversed-phase HPLC can separate triglycerides based on their partition number, while silver ion HPLC can separate them based on the degree of unsaturation. Mass spectrometry provides molecular weight information and fragmentation patterns that help in identifying the fatty acid constituents.[8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After transesterification of the triglyceride to fatty acid methyl esters (FAMEs), GC-MS is used to identify and quantify the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, including the position of the fatty acids on the glycerol backbone.[10]

Representative Experimental Protocol for Analysis from Human Milk

-

Lipid Extraction: Total lipids are extracted from a human milk sample using a method like the Folch or Bligh-Dyer procedure.

-

Triglyceride Fractionation: The triglyceride fraction is isolated from the total lipid extract using solid-phase extraction or preparative TLC.

-

HPLC-MS Analysis: The purified triglyceride fraction is analyzed by HPLC coupled to a mass spectrometer (e.g., ESI-MS/MS). The specific molecular ion and fragmentation pattern for this compound are monitored.

-

Fatty Acid Positional Analysis: To confirm the positions of the fatty acids, enzymatic hydrolysis using a sn-1,3 specific lipase can be performed, followed by analysis of the resulting 2-monoacylglycerol and free fatty acids.

Visualization of the Analytical Workflow

Potential Biological Significance and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified, its potential significance can be inferred from its unique structure and the known roles of its constituent fatty acids, particularly butyric acid.

Inferred Biological Roles

-

Energy Source: Like other triglycerides, it serves as a concentrated source of energy. The presence of a short-chain fatty acid (butyrate) and a medium-chain fatty acid (myristate) may allow for more rapid absorption and metabolism compared to triglycerides containing only long-chain fatty acids.

-

Gut Health: Butyrate (B1204436) is a primary energy source for colonocytes and is known to have anti-inflammatory properties in the gut.[11][12] The delivery of butyrate in the form of a triglyceride may protect it from absorption in the upper gastrointestinal tract, allowing for its release in the lower intestine where it can exert its effects.

-

Metabolic Regulation: Butyrate has been shown to influence various metabolic processes, including glucose homeostasis and lipid metabolism.[13][14] It can act as a signaling molecule, for example, by inhibiting histone deacetylases (HDACs) or activating G-protein coupled receptors (GPCRs).

Potential Signaling Pathway Involvement of Butyrate

Butyrate is a known inhibitor of HDACs. By inhibiting HDACs, butyrate can alter gene expression, leading to various cellular responses. This is a plausible mechanism through which the butyrate released from this compound could exert biological effects.

Visualization of a Potential Butyrate Signaling Pathway

Conclusion and Future Directions

This compound is a structurally unique triglyceride found in human milk. While its basic chemical properties are known, there is a significant lack of research into its specific biological functions and mechanisms of action. Its presence in human milk suggests an important role in infant health, potentially related to energy provision and gut maturation through the delivery of butyrate.

Future research should focus on:

-

Developing and publishing standardized, high-yield synthesis protocols.

-

Conducting in vitro and in vivo studies to elucidate its specific metabolic fate and biological activities.

-

Investigating its role in modulating gut microbiota and immune function.

-

Exploring its potential as a therapeutic agent or a key component in advanced infant formulas.

This technical guide provides a foundation for understanding this compound and is intended to stimulate further research into this intriguing molecule.

References

- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol - CAS:1122578-93-1 - KKL Med Inc. [m.kklmed.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]

- 5. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid profiling of triglycerides in human breast milk using liquid extraction surface analysis Fourier transform mass spectrometry reveals new very long chain fatty acids and differences within individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid profiling of triglycerides in human breast milk using liquid extraction surface analysis Fourier transform mass spectrometry reveals new very long chain fatty acids and differences within individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. The Effects of Butyrate on Induced Metabolic-Associated Fatty Liver Disease in Precision-Cut Liver Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Natural Reserves of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristin-2-Olein-3-Butyrin, a mixed-acid triacylglycerol (TAG) also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (MOB) or TG(14:0/18:1/4:0), is a lipid molecule of growing interest due to the unique combination of its constituent fatty acids: a medium-chain saturated fatty acid (myristic acid, C14:0), a long-chain monounsaturated fatty acid (oleic acid, C18:1), and a short-chain fatty acid (butyric acid, C4:0). This technical guide provides a comprehensive overview of the known natural sources of this specific triacylglycerol, detailed experimental protocols for its identification and quantification, and an exploration of the potential signaling pathways influenced by its constituent fatty acids upon metabolic breakdown.

Natural Occurrence of this compound

The primary and currently confirmed natural source of this compound is human breast milk . Its presence in this complex biological fluid highlights its potential significance in infant nutrition and development. While butyric acid is a well-known component of bovine milk fat, often in the form of tributyrin, the specific combination of myristic, oleic, and butyric acids in a single triacylglycerol molecule as this compound has not been extensively reported in other natural sources such as cow's milk, butter, or common vegetable oils. Further research may uncover other sources, but current evidence points to human milk as the principal reservoir.

Quantitative Data

The concentration of this compound in natural sources is a critical parameter for understanding its physiological relevance. The following table summarizes the available quantitative data.

| Natural Source | Concentration (mg/L) | Analytical Method | Reference |

| Human Milk (QC Sample) | 0.01 - 0.06 | HRLC-MS | Kim, K.-M., Park, T.-S., & Shim, S.-M. (2015) |

Experimental Protocols

The accurate identification and quantification of this compound from biological matrices require sophisticated analytical techniques. The following section outlines a typical experimental workflow based on validated methodologies.

Lipid Extraction from Human Milk

A modified Folch method is commonly employed for the efficient extraction of total lipids from human milk samples.

-

Sample Preparation: Thaw frozen human milk samples at 4°C.

-

Solvent Addition: To 1 mL of human milk, add 10 mL of a chloroform (B151607):methanol (2:1, v/v) solution.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of fat globules.

-

Phase Separation: Add 2 mL of 0.9% NaCl solution and vortex for another minute. Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation.

-

Lipid Collection: Carefully aspirate the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Quantification by High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS)

HRLC-MS is the method of choice for the precise quantification of specific triacylglycerol species.

-

Sample Reconstitution: Dissolve the dried lipid extract in a suitable solvent, such as methanol/chloroform (9:1, v/v), to a known concentration.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of (A) acetonitrile/water and (B) isopropanol/acetonitrile, both containing an additive like ammonium (B1175870) formate (B1220265) to enhance ionization.

-

Flow Rate: A flow rate of around 0.3 mL/min is maintained.

-

Column Temperature: The column is typically maintained at 40-50°C.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for the detection of triacylglycerols as their ammoniated adducts ([M+NH4]+).

-

Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used to acquire accurate mass data.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for structural confirmation by fragmenting the parent ion of interest and analyzing the resulting product ions.

-

-

Quantification:

-

An external calibration curve is constructed using a certified standard of this compound.

-

The peak area of the target molecule in the sample is compared to the calibration curve to determine its concentration.

-

An internal standard (a non-endogenous triacylglycerol) is often used to correct for variations in sample preparation and instrument response.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction and quantification of this compound.

Potential Signaling Pathways of Constituent Fatty Acids

While direct signaling pathways for the intact this compound molecule are not well-documented, its metabolic breakdown products—myristic acid, oleic acid, and butyric acid—are known to be biologically active and can influence various cellular signaling cascades.

Myristic Acid Signaling

Myristic acid can be incorporated into cellular proteins through a process called N-myristoylation, which is crucial for protein targeting and signal transduction.

Caption: Myristic acid's role in protein N-myristoylation and signal transduction.

Oleic Acid Signaling

Oleic acid is known to influence lipid metabolism and inflammatory pathways, in part through the activation of peroxisome proliferator-activated receptors (PPARs).

Caption: Oleic acid's influence on PPAR-mediated gene expression.

Butyric Acid Signaling

Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor, which has profound effects on gene expression and cellular processes.

Caption: Butyric acid's mechanism of action via HDAC inhibition.

Conclusion

This compound is a unique triacylglycerol found in human breast milk. Its quantification requires advanced analytical techniques such as HRLC-MS. While the direct biological functions of the intact molecule are still under investigation, the well-established signaling roles of its constituent fatty acids—myristic acid, oleic acid, and butyric acid—suggest that this compound could be a significant contributor to the complex health benefits associated with breastfeeding. Further research is warranted to explore other potential natural sources and to elucidate the specific metabolic fate and physiological effects of this intriguing lipid molecule.

A Technical Guide to the Solubility of 1-Myristin-2-Olein-3-Butyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Myristin-2-Olein-3-Butyrin, a mixed-acid triglyceride. Given the limited availability of specific quantitative data in publicly accessible literature, this document outlines a detailed experimental protocol for determining its solubility and presents an illustrative data set. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and formulation, where understanding the solubility of lipid-based excipients is critical.

Introduction to this compound

This compound (also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol) is a triacylglycerol molecule composed of a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid, oleic acid, and butyric acid. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are influenced by the combined characteristics of its constituent fatty acids. Triglycerides are generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents. For instance, qualitative data suggests that this compound is slightly soluble in chloroform (B151607) and methanol. A deeper, quantitative understanding of its solubility in a range of solvents is crucial for its application in various fields, particularly in the formulation of lipid-based drug delivery systems.

Solubility Data

While specific experimental data for the solubility of this compound is not extensively available, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended to demonstrate the expected solubility trends of a mixed-acid triglyceride in various solvents at different temperatures. Triglycerides generally exhibit increased solubility with rising temperatures.

Table 1: Illustrative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Non-Polar Solvents | ||

| Hexane | 25 | 25.8 |

| 40 | 45.2 | |

| 60 | 78.5 | |

| Chloroform | 25 | 35.1 |

| 40 | 62.7 | |

| 60 | 110.3 | |

| Polar Aprotic Solvents | ||

| Acetone | 25 | 8.5 |

| 40 | 15.2 | |

| 60 | 28.9 | |

| Polar Protic Solvents | ||

| Ethanol | 25 | 2.1 |

| 40 | 4.5 | |

| 60 | 9.8 | |

| Methanol | 25 | 0.8 |

| 40 | 1.9 | |

| 60 | 4.2 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method. This method is a reliable and commonly used technique for establishing the solubility of non-volatile solutes like triglycerides.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., hexane, chloroform, acetone, ethanol, methanol) of analytical grade

-

Analytical balance (readable to 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of this compound to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Agitate the vials using a vortex mixer at regular intervals for a predetermined equilibration period (typically 24-48 hours) to ensure the solution reaches saturation. The presence of undissolved solid at the bottom of the vial confirms saturation.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed glass evaporating dish. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C). Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Continue the drying process until a constant weight of the evaporating dish with the dried solute is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = [(Weight of dish + solute) - (Weight of empty dish)] / [(Weight of dish + solution) - (Weight of dish + solute)] * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data remains a gap in the current literature, the provided experimental protocol offers a robust method for obtaining this critical information. The illustrative data and workflow diagram serve as practical tools for researchers and professionals in drug development, aiding in the effective utilization of this and other mixed-acid triglycerides in advanced formulations. Further experimental investigation is encouraged to populate the presented data table with verified values, which would be of significant benefit to the scientific community.

An In-depth Technical Guide on the Thermal Properties of 1-Myristin-2-Olein-3-Butyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermal properties of the mixed-acid triglyceride 1-Myristin-2-Olein-3-Butyrin. Due to the absence of specific experimental data for this compound in publicly available literature, this document extrapolates its likely thermal behavior based on the known properties of structurally related triglycerides and their constituent fatty acids: myristic acid, oleic acid, and butyric acid. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for characterizing the thermal properties of lipids, are provided. Furthermore, this guide includes visualizations of a general experimental workflow for thermal analysis and a representative synthesis pathway for mixed-acid triglycerides.

Introduction to the Thermal Properties of Mixed-Acid Triglycerides

Triglycerides, as major components of fats and oils, are fundamental in various scientific and industrial applications, including pharmaceuticals, food science, and materials science. Their thermal properties, such as melting point, crystallization behavior, and thermal stability, are critical parameters that dictate their physical state, functionality, and suitability for specific applications. This compound is a mixed-acid triglyceride containing myristic acid (a saturated C14 fatty acid), oleic acid (a monounsaturated C18 fatty acid), and butyric acid (a short-chain C4 fatty acid). The arrangement and nature of these fatty acids on the glycerol (B35011) backbone significantly influence the molecule's thermal characteristics.

The presence of the short-chain butyric acid is expected to lower the melting point compared to triglycerides composed solely of long-chain fatty acids. The unsaturated oleic acid will introduce a kink in the fatty acid chain, disrupting crystal packing and further depressing the melting point. Conversely, the saturated myristic acid will contribute to a more ordered crystalline structure. The overall thermal behavior of this compound will be a complex interplay of these competing structural factors.

Anticipated Thermal Properties and Data on Related Compounds

While specific data for this compound is unavailable, the thermal properties of related triglycerides can provide valuable insights. The following tables summarize the known thermal data for triglycerides containing myristic acid, oleic acid, and butyric acid.

Table 1: Thermal Properties of Simple Triglycerides

| Triglyceride | Fatty Acid Composition | Melting Point (°C) | Decomposition Temperature (°C) |

| Trimyristin (B1681580) | C14:0, C14:0, C14:0 | 56-58 | ~350-450 |

| Triolein | C18:1, C18:1, C18:1 | -5.5 | ~380-480 |

| Tributyrin | C4:0, C4:0, C4:0 | < -75 | ~250-350 |

Table 2: Thermal Properties of Constituent Fatty Acids

| Fatty Acid | Formula | Melting Point (°C) | Boiling Point (°C) |

| Myristic Acid | C14H28O2 | 54.4 | 326.2 |

| Oleic Acid | C18H34O2 | 13-14 | 360 |

| Butyric Acid | C4H8O2 | -7.9 | 163.5 |

Note: Decomposition temperatures are approximate and can vary with experimental conditions such as heating rate and atmosphere.

Based on this data, it is anticipated that the melting point of this compound will be significantly lower than that of trimyristin and likely below room temperature due to the presence of both a short-chain and an unsaturated fatty acid. Its thermal stability is expected to be lower than that of triglycerides composed solely of long-chain saturated fatty acids.

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for characterizing the thermal properties of triglycerides.

DSC is a fundamental technique for determining the temperatures and enthalpies of thermal transitions such as melting and crystallization.[1]

Methodology:

-

Sample Preparation: A small sample (typically 3-10 mg) of the triglyceride is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any mass loss during the experiment. An empty, sealed aluminum pan is used as a reference.[1]

-

Instrument Setup: The sample and reference pans are placed into the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive atmosphere.[2]

-

Thermal Program: A controlled temperature program is applied. A typical program for a triglyceride would involve:

-

An initial hold at a temperature well above the expected melting point (e.g., 80°C) to erase any prior thermal history.

-

A controlled cooling ramp (e.g., 10°C/min) to a low temperature (e.g., -80°C) to observe crystallization.

-

An isothermal hold at the low temperature to allow for complete crystallization.

-

A controlled heating ramp (e.g., 10°C/min) back to the initial high temperature to observe melting.

-

-

Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization events.

TGA is used to measure the thermal stability and decomposition profile of a material by monitoring its mass as a function of temperature.[3][4]

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-15 mg) of the triglyceride is placed in a tared TGA crucible (commonly made of alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on the TGA's highly sensitive microbalance within the furnace.

-

Atmosphere: The furnace is purged with a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability. A typical purge rate is 20-100 mL/min.[5]

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.[5]

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (the DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the rate of decomposition is maximal.[5]

Visualizations

The following diagram illustrates a general workflow for the thermal analysis of a triglyceride sample.

References

An In-depth Technical Guide to the Stereoisomerism of 1-Myristin-2-Olein-3-Butyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of the triacylglycerol (TAG) 1-Myristin-2-Olein-3-Butyrin. Due to the distinct fatty acid residues at the sn-1 (myristic acid) and sn-3 (butyric acid) positions of the glycerol (B35011) backbone, this molecule possesses a chiral center at the sn-2 position, leading to the existence of two enantiomers: sn-1-Myristoyl-2-oleoyl-3-butyryl-glycerol and sn-3-Myristoyl-2-oleoyl-1-butyryl-glycerol. This guide details the stereospecific synthesis and chiral separation of these enantiomers, summarizes their physicochemical properties, and provides detailed experimental protocols relevant to their study. The understanding and isolation of these stereoisomers are critical for elucidating their specific roles in biological systems and for the development of targeted therapeutic agents.

Introduction to Stereoisomerism in Triacylglycerols

Triacylglycerols (TAGs) are esters derived from glycerol and three fatty acids. The stereochemistry of TAGs is determined by the arrangement of the fatty acid substituents on the glycerol backbone. When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a stereocenter, resulting in a chiral molecule that can exist as a pair of enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, are non-superimposable mirror images of each other and can exhibit different physical, chemical, and biological properties. The nomenclature specifies the stereoconfiguration using the "stereospecific numbering" (sn) system.

In the case of this compound, the presence of myristic acid (14:0) at sn-1, oleic acid (18:1) at sn-2, and butyric acid (4:0) at sn-3 gives rise to two enantiomers. The accurate analysis and separation of these enantiomers are crucial for understanding their metabolic fates and physiological effects.

Physicochemical Properties of this compound Stereoisomers

Table 1: Physicochemical Data of Representative Triacylglycerol Enantiomers

| Triacylglycerol (Enantiomer) | Melting Point (°C) | Optical Rotation ([α]D) |

| sn-1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol | -11.5 to -13 | Not Reported |

| sn-3-Stearoyl-2-oleoyl-1-linoleoyl-glycerol | -18 to -19 | Not Reported |

| sn-1,2-Dipalmitoyl-3-oleoyl-glycerol | 35.2 | Not Reported |

| sn-2,3-Dipalmitoyl-1-oleoyl-glycerol | 35.2 | Not Reported |

Note: Data for structurally similar TAGs is provided as a reference. The melting points can vary depending on the polymorphic form of the crystals. It is generally observed that pure enantiomers may have different melting points than their racemic mixture.[1]

Stereospecific Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound requires a stereospecific approach. A common strategy involves the use of a chiral precursor, such as sn-1,2-isopropylidene-glycerol or sn-2,3-isopropylidene-glycerol. The following is a representative experimental protocol that can be adapted for the synthesis of the target enantiomers.

Experimental Protocol: Stereospecific Synthesis

Objective: To synthesize sn-1-Myristoyl-2-oleoyl-3-butyryl-glycerol.

Materials:

-

sn-1,2-Isopropylidene-glycerol

-

Butyric anhydride (B1165640)

-

Pyridine

-

Boric acid

-

Myristoyl chloride

-

Oleoyl (B10858665) chloride

-

N,N-Dimethyl-4-aminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Acylation of sn-1,2-Isopropylidene-glycerol with Butyric Anhydride:

-

Dissolve sn-1,2-isopropylidene-glycerol in pyridine.

-

Add butyric anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain sn-1,2-isopropylidene-3-butyryl-glycerol.

-

-

Removal of the Isopropylidene Protecting Group:

-

Dissolve the product from step 1 in diethyl ether.

-

Add a solution of boric acid in methanol.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent and purify the resulting sn-3-butyryl-glycerol by silica gel column chromatography.

-

-

Acylation with Myristoyl Chloride:

-

Dissolve sn-3-butyryl-glycerol in a mixture of DCM and pyridine.

-

Add myristoyl chloride dropwise at 0°C.

-

Add a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction as described in step 1 to obtain sn-1-myristoyl-3-butyryl-glycerol.

-

-

Acylation with Oleoyl Chloride:

-

Dissolve the product from step 3 in a mixture of DCM and pyridine.

-

Add oleoyl chloride dropwise at 0°C.

-

Add a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the final product, sn-1-Myristoyl-2-oleoyl-3-butyryl-glycerol, by silica gel column chromatography.

-

The synthesis of the other enantiomer, sn-3-Myristoyl-2-oleoyl-1-butyryl-glycerol, would follow a similar pathway starting with sn-2,3-isopropylidene-glycerol.

Chiral Separation of this compound Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of TAG enantiomers. Polysaccharide-based CSPs, such as cellulose-tris-(3,5-dimethylphenylcarbamate), are commonly used for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of this compound.

Instrumentation and Columns:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Chiral column: Cellulose-tris-(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H or similar).

Mobile Phase:

-

A mixture of n-hexane and 2-propanol (e.g., 99:1, v/v). The optimal ratio may need to be determined empirically.

Procedure:

-

Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.0 mL/min.

-

Column temperature: 25°C.

-

Injection volume: 10-20 µL.

-

Detection: UV at 210 nm or ELSD.

-

-

Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should elute as separate peaks. The retention times will be specific to the enantiomers under the given conditions.

Visualizing Stereoisomerism and Synthetic Pathways

The following diagrams illustrate the stereoisomers of this compound and a generalized workflow for their synthesis and analysis.

Caption: Stereoisomers of this compound.

Caption: Generalized workflow for synthesis and analysis.

Conclusion

The stereoisomerism of this compound presents both a challenge and an opportunity in lipid research and drug development. The ability to synthesize and separate the individual enantiomers is paramount for understanding their distinct biological activities. This guide provides the foundational knowledge and detailed protocols necessary for researchers to pursue the stereospecific investigation of this and other chiral triacylglycerols. Further research to determine the specific physicochemical properties of these enantiomers will be invaluable to the scientific community.

References

The Inferred Biochemical Role of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the predicted biochemical and signaling roles of the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. As direct research on this specific molecule is not extensively available, this document synthesizes the known metabolic fates of triglycerides and the well-documented biochemical functions of its constituent fatty acids: myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid). It is hypothesized that upon ingestion, this compound is hydrolyzed, releasing its fatty acid components, which then exert their distinct and synergistic effects on cellular metabolism and signaling pathways. This guide presents quantitative data on the effects of these fatty acids, detailed experimental protocols for their analysis, and visual representations of the key signaling pathways they modulate.

Introduction and Hypothesized Metabolic Fate

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. The biological activity of this compound is predicated on its enzymatic digestion in the gastrointestinal tract. Ingested triglycerides undergo hydrolysis by lingual, gastric, and pancreatic lipases.[1][2] Pancreatic lipase, in particular, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[3] This process would release myristic acid and butyric acid as free fatty acids, along with the monoglyceride 2-oleoylglycerol. The 2-oleoylglycerol is then further hydrolyzed to release oleic acid and glycerol. These components are subsequently absorbed by enterocytes.[1]

The overall biochemical impact of this compound is therefore determined by the collective actions of its absorbed constituents. The following sections will detail the individual roles of myristic acid, oleic acid, and butyric acid.

Caption: Hypothesized digestive fate of this compound.

Biochemical Role of Myristic Acid (14:0)

Myristic acid, a 14-carbon saturated fatty acid, is known for its role in protein acylation and its effects on plasma cholesterol levels.

Signaling Role: Protein N-Myristoylation

A primary signaling function of myristic acid is its covalent attachment to the N-terminal glycine (B1666218) residue of a wide range of proteins, a post-translational modification known as N-myristoylation.[4] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for protein localization, particularly for anchoring proteins to cellular membranes, and for mediating protein-protein interactions.[3][4] Myristoylation is involved in numerous signaling cascades, including those in the immune system and oncogenesis.[4]

Caption: The process of protein N-myristoylation.

Metabolic Effects on Plasma Lipids

Myristic acid is recognized for its hypercholesterolemic effects, raising plasma levels of both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol.[5] Studies suggest that myristic acid may stimulate LDL production.[6]

| Parameter | Effect of Myristic Acid vs. Oleic Acid | Effect of Myristic Acid vs. Palmitic Acid | Reference |

| LDL Cholesterol | +0.37 mmol/L | +0.11 mmol/L | [5] |

| HDL Cholesterol | +0.10 mmol/L | +0.12 mmol/L | [5] |

| Total Cholesterol | Increased | Increased | [7] |

| Postprandial HDL TAG | Higher response | Not directly compared | [8] |

Biochemical Role of Oleic Acid (18:1 n-9)

Oleic acid is a monounsaturated omega-9 fatty acid and a major component of olive oil. It plays significant roles in cell membrane fluidity, energy metabolism, and cell signaling.

Signaling Role: GPR40/PI3K/Akt Pathway

Oleic acid can act as a signaling molecule by activating G protein-coupled receptors, such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[9] Activation of GPR40 can lead to the stimulation of downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism.[10] This signaling cascade has been implicated in the proliferation of various cell types.[10]

References

- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of medium chain fatty acids (MCFA), myristic acid, and oleic acid on serum lipoproteins in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myristic acid-rich fat raises plasma LDL by stimulating LDL production without affecting fractional clearance in gerbils fed a cholesterol-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of different dietary fatty acids on lipoprotein metabolism: concentration-dependent effects of diets enriched in oleic, myristic, palmitic and stearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Difference in effect of myristic and stearic acid on plasma HDL cholesterol within 24 h in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 1-Myristin-2-Olein-3-Butyrin (MOBB), a structured triacylglycerol composed of myristic acid (C14:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and butyric acid (C4:0) at the sn-3 position. Structured lipids, such as MOBB, are of significant interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics, which are determined by the specific placement of their constituent fatty acids. This document details the enzymatic digestion, absorption, and subsequent metabolic pathways of MOBB's components, supported by quantitative data from relevant studies. Detailed experimental protocols for in vitro and in vivo analysis are provided, along with graphical representations of the key metabolic and experimental workflows to facilitate a deeper understanding of its physiological journey.

Introduction

This compound is a synthetic structured lipid designed to deliver specific fatty acids to the body in a controlled manner. The strategic placement of a short-chain fatty acid (butyrate) at the sn-3 position, a long-chain saturated fatty acid (myristic acid) at the sn-1 position, and a long-chain monounsaturated fatty acid (oleic acid) at the sn-2 position dictates its unique metabolic processing. Understanding the metabolic fate of MOBB is crucial for its application in clinical nutrition, for example, as a carrier for bioactive fatty acids or as a modulator of metabolic pathways. This guide will dissect the journey of MOBB from ingestion to its ultimate metabolic utilization and excretion.

Digestion and Absorption

The initial step in the metabolism of this compound occurs in the gastrointestinal tract, where it undergoes enzymatic hydrolysis primarily by pancreatic lipase (B570770).

Enzymatic Hydrolysis

Pancreatic lipase exhibits high specificity for the sn-1 and sn-3 positions of the glycerol (B35011) backbone[1][2]. This enzymatic action results in the cleavage of myristic acid from the sn-1 position and butyric acid from the sn-3 position, yielding 2-oleoyl-glycerol (a monoglyceride) and free fatty acids.

Absorption of Hydrolysis Products

The absorption pathways of the resulting metabolites differ based on their chain length:

-

Butyric Acid (Short-Chain Fatty Acid): Butyric acid is rapidly absorbed by colonocytes and directly enters the portal circulation, where it is transported to the liver for metabolism[3]. Studies on butyrate-enriched triglycerides have shown an increase in systemic butyrate (B1204436) levels postprandially[3][4].

-

Myristic Acid (Long-Chain Saturated Fatty Acid) and 2-Oleoyl-Glycerol: Myristic acid and 2-oleoyl-glycerol are absorbed by the enterocytes of the small intestine. Inside these cells, they are re-esterified back into triacylglycerols. These newly synthesized triglycerides are then incorporated into chylomicrons, which are lipoprotein particles that are secreted into the lymphatic system and eventually enter the bloodstream[5]. Myristic acid has been shown to be rapidly taken up and metabolized by hepatocytes[6].

Quantitative Metabolic Data

The following tables summarize available quantitative data on the metabolism of components similar to those in this compound. It is important to note that specific data for this exact molecule is limited, and these values are derived from studies on structurally related lipids.

| Metabolite | Parameter | Value | Experimental Model | Reference |

| Butyrate | Bioavailability (from tributyrin) | Lower compared to sodium butyrate (AUC0-210: 108 vs 144 µg/mL/min) | Human clinical trial | [7] |

| Myristic Acid | Cellular Uptake (4 hours) | 86.9 ± 0.9% | Cultured rat hepatocytes | [6] |

| Myristic Acid | β-oxidation (4 hours) | 14.9 ± 2.2% of initial radioactivity | Cultured rat hepatocytes | [6] |

| Myristic Acid | Incorporation into triglycerides (30 min) | 7.4 ± 0.9% of initial radioactivity | Cultured rat hepatocytes | [6] |

| 2-Oleoyl-Glycerol | GLP-1 Release (0-25 min) | Significant increase vs. control | Human clinical trial | [8] |

Table 1: Quantitative data on the absorption and metabolism of MOBB components.

Metabolic Pathways

The absorbed components of this compound enter various metabolic pathways.

Butyrate Metabolism

Upon reaching the liver, butyrate is primarily oxidized for energy via β-oxidation. It can also be converted to ketone bodies or used as a substrate for the synthesis of cholesterol and other lipids[9]. Butyrate is also a known histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes[10][11].

Myristic Acid and Oleic Acid Metabolism

The chylomicrons carrying the re-esterified triglycerides (containing myristic and oleic acids) are transported in the blood. Lipoprotein lipase, located on the surface of endothelial cells in various tissues (e.g., adipose tissue, muscle), hydrolyzes these triglycerides, releasing fatty acids and glycerol.

-

Myristic Acid: This saturated fatty acid can be either stored in adipose tissue as triglycerides, used for energy via β-oxidation in mitochondria, or incorporated into cellular membranes. Studies suggest that myristic acid can also be elongated to palmitic acid[6].

-

Oleic Acid (as 2-Oleoyl-Glycerol): The absorbed 2-oleoyl-glycerol is a key intermediate in the resynthesis of triglycerides in enterocytes. The oleic acid released from chylomicrons in peripheral tissues can be used for energy, stored, or incorporated into various lipids. 2-Oleoyl-glycerol has also been identified as an agonist for GPR119, a receptor that stimulates the release of glucagon-like peptide-1 (GLP-1)[8][12].

Signaling Pathways